4-Chloro-3-methyl-5-nitropyridine 4-Chloro-3-methyl-5-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13512786
InChI: InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3
SMILES: CC1=CN=CC(=C1Cl)[N+](=O)[O-]
Molecular Formula: C6H5ClN2O2
Molecular Weight: 172.57 g/mol

4-Chloro-3-methyl-5-nitropyridine

CAS No.:

Cat. No.: VC13512786

Molecular Formula: C6H5ClN2O2

Molecular Weight: 172.57 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-methyl-5-nitropyridine -

Specification

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
IUPAC Name 4-chloro-3-methyl-5-nitropyridine
Standard InChI InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3
Standard InChI Key WICURSLPRBHCAI-UHFFFAOYSA-N
SMILES CC1=CN=CC(=C1Cl)[N+](=O)[O-]
Canonical SMILES CC1=CN=CC(=C1Cl)[N+](=O)[O-]

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s pyridine ring is functionalized with three distinct groups:

  • Chlorine at the 4-position, contributing electronegativity and polarizability.

  • Methyl at the 3-position, introducing steric bulk and lipophilicity.

  • Nitro at the 5-position, enhancing electron-withdrawing effects and reactivity toward nucleophilic substitution.

This substitution pattern creates a dipole moment asymmetry, influencing its solubility and crystalline packing. X-ray diffraction studies of analogous nitropyridines reveal planar ring geometries with bond angles distorted by meta- and para-substituents.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC6H5ClN2O2\text{C}_6\text{H}_5\text{ClN}_2\text{O}_2
Molecular Weight172.57 g/mol
Exact Mass172.004 g/mol
Topological Polar Surface Area58.71 Ų
LogP (Octanol-Water)2.47

Synthesis and Industrial Preparation

Nitration and Functionalization Pathways

The synthesis of 4-chloro-3-methyl-5-nitropyridine typically involves sequential nitration and halogenation steps. A patented method for analogous compounds employs a mixed acid system (65% HNO₃ and H₂SO₄) to nitrate 2-chloro-4-methylpyridine, yielding a mixture of 3-nitro and 5-nitro isomers . Selective crystallization separates these isomers, with the 5-nitro derivative isolated in 75–85% purity . Industrial-scale production may utilize continuous-flow reactors to optimize exothermic nitration kinetics and minimize byproduct formation.

Critical Reaction Parameters

  • Temperature: Maintained below 50°C to prevent decomposition.

  • Acid Ratio: HNO₃:H₂SO₄ at 1:3 (v/v) ensures protonation of the pyridine nitrogen, directing nitration to the 5-position .

  • Purification: Recrystallization from ethanol/water mixtures enhances purity to >95% .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 g/L at 25°C). Thermal gravimetric analysis (TGA) of related nitropyridines indicates decomposition onset at ~200°C, suggesting stability under standard storage conditions .

Table 2: Physicochemical Profile

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
Density~1.45 g/cm³ (estimated)
Flash PointNon-flammable
HygroscopicityLow

Applications in Chemical Synthesis

Pharmaceutical Intermediates

While direct therapeutic applications remain undocumented, the compound’s nitro and chloro groups enable diverse transformations:

  • Nucleophilic Aromatic Substitution: Displacement of chlorine with amines or alkoxides yields aminopyridines or ethers, precursors to kinase inhibitors.

  • Reduction of Nitro Group: Catalytic hydrogenation produces 5-aminopyridines, key intermediates in benzimidazole antifungals .

Agrochemical Development

Pyridine derivatives are integral to herbicides and insecticides. The methyl group’s lipophilicity may enhance membrane permeability in plant-systemic compounds.

Exposure RouteFirst Aid MeasuresSource
InhalationMove to fresh air; seek medical attention if respiratory distress occurs
Skin ContactWash with soap and water for 15 minutes; remove contaminated clothing
Eye ContactFlush with water for 15 minutes; consult ophthalmologist if irritation persists
IngestionRinse mouth; do not induce vomiting; seek immediate medical assistance

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